molecular formula C17H14N6O3S B2658347 N-[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(4-fluorophenyl)urea CAS No. 1115905-89-9

N-[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(4-fluorophenyl)urea

Cat. No. B2658347
CAS RN: 1115905-89-9
M. Wt: 382.4
InChI Key: YLMXBBUHPDJCGF-UHFFFAOYSA-N
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Description

This compound is a urea derivative, containing a dihydropyrazinone ring substituted with a 4-bromophenyl group and a 4-fluorophenyl group. Urea derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Scientific Research Applications

Central Nervous System Agents

A study on a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share structural similarities with the queried compound, demonstrated anxiolytic and muscle-relaxant properties. This research suggests potential applications of such compounds in developing treatments targeting anxiety and muscle relaxation disorders (Rasmussen et al., 1978).

Pharmacological Potential of Urea Derivatives

Urea derivatives, including those structurally related to the chemical of interest, have been identified for their potential in modulating biological activities such as enzyme inhibition. For instance, a series of N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas, have shown promise as inhibitors of human soluble epoxide hydrolase, highlighting their potential therapeutic applications (Danilov et al., 2020).

Chemical Properties and Synthesis

Research into the crystal structure of related phenylurea compounds has provided insights into their molecular interactions, which are crucial for the design of new drugs and materials. For example, the study of the crystal structure of metobromuron, a phenylurea herbicide, revealed how hydrogen bonds and weak interactions contribute to the stability and properties of such compounds (Kang et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Urea derivatives can interact with various biological targets through hydrogen bonding, due to the presence of the urea linkage .

properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3S/c24-14(21-16-18-10-19-22-16)9-27-17-20-13-6-2-1-5-12(13)15(25)23(17)8-11-4-3-7-26-11/h1-7,10H,8-9H2,(H2,18,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMXBBUHPDJCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=NN3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

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